

Technical Support Center: SC-52012 (IL-1β Antibody)

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Compound of Interest		
Compound Name:	SC-52012	
Cat. No.:	B1663501	Get Quote

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the **SC-52012** antibody, a mouse monoclonal antibody targeting IL-1 β .

Frequently Asked Questions (FAQs)

Q1: What is the **SC-52012** antibody and what is its target?

The **SC-52012** is a mouse monoclonal antibody (isotype IgG1) that is designed to detect Interleukin-1 beta (IL-1 β).[1][2] It is raised against recombinant IL-1 β of human origin and is recommended for the detection of IL-1 β from mouse, rat, and human samples.[1][3]

Q2: What are the recommended applications for the **SC-52012** antibody?

The **SC-52012** antibody is recommended for the following applications[1]:

- Western Blotting (WB): Starting dilution 1:200 (dilution range 1:100-1:1000).
- Immunoprecipitation (IP): 1-2 μg per 100-500 μg of total protein.
- Immunofluorescence (IF): Starting dilution 1:50 (dilution range 1:50-1:500).
- Immunohistochemistry (including paraffin-embedded sections) (IHC-P): Starting dilution 1:50 (dilution range 1:50-1:500).



Q3: What are the recommended positive controls for the **SC-52012** antibody in Western Blotting?

The recommended positive controls for Western Blotting are:

- Human IL-1β transfected 293 Lysate (sc-111184)
- SK-N-SH cell lysate (sc-2410)
- BJAB whole cell lysate (sc-2207)

Q4: What is the expected molecular weight of IL-1β in a Western Blot?

IL-1 β has two forms with different molecular weights:

• Precursor: 31 kDa

• Mature form: 17 kDa

Q5: How should I store the SC-52012 antibody?

Store the antibody at 4°C. Do not freeze. The antibody is stable for one year from the date of shipment.

Troubleshooting Guide

This guide addresses common issues that may be encountered when using the **SC-52012** antibody.

Troubleshooting & Optimization

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Problem	Possible Cause	Recommended Solution
No signal or weak signal in Western Blot	Insufficient protein loaded.	Load at least 20-30 µg of total protein per lane.
Low expression of IL-1β in the sample.	Use a recommended positive control to confirm antibody and protocol validity. Consider using a more sensitive detection system.	
Incorrect antibody dilution.	Optimize the antibody dilution. Start with the recommended 1:200 dilution and test a range (e.g., 1:100, 1:500, 1:1000).	
Inefficient protein transfer.	Verify transfer efficiency using a Ponceau S stain. Ensure proper contact between the gel and the membrane.	
Suboptimal secondary antibody.	Use a secondary antibody that is specific for mouse IgG. The manufacturer recommends m-IgG Fc BP-HRP.	
High background in Western Blot	Antibody concentration is too high.	Decrease the primary and/or secondary antibody concentration.
Insufficient blocking.	Increase the blocking time or try a different blocking agent (e.g., 5% non-fat dry milk or BSA in TBST).	
Inadequate washing.	Increase the number and duration of wash steps.	_
Non-specific bands in Western Blot	Proteolytic degradation of the sample.	Add protease inhibitors to the lysis buffer.



Antibody cross-reactivity.	Run a negative control (e.g., a cell line known not to express IL-1β).	
No signal in IHC-P	Inadequate antigen retrieval.	Optimize the antigen retrieval method (heat-induced or enzymatic). The datasheet suggests performing heat-mediated antigen retrieval.
Low antibody concentration.	Increase the primary antibody concentration or incubation time.	
Tissue over-fixation.	Ensure fixation time is appropriate for the tissue type.	-

Experimental Protocols

Western Blotting Protocol

- Sample Preparation: Lyse cells in a suitable lysis buffer containing protease inhibitors. Determine the protein concentration using a standard assay (e.g., BCA).
- Electrophoresis: Load 20-30 μg of protein lysate per lane onto an SDS-PAGE gel.
- Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
- Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).
- Primary Antibody Incubation: Incubate the membrane with the **SC-52012** antibody diluted 1:200 in blocking buffer overnight at 4°C with gentle agitation.
- Washing: Wash the membrane three times for 10 minutes each with TBST.
- Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated antimouse IgG secondary antibody (e.g., m-IgG Fc BP-HRP) diluted in blocking buffer for 1 hour



at room temperature.

- Washing: Repeat the washing step as described above.
- Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

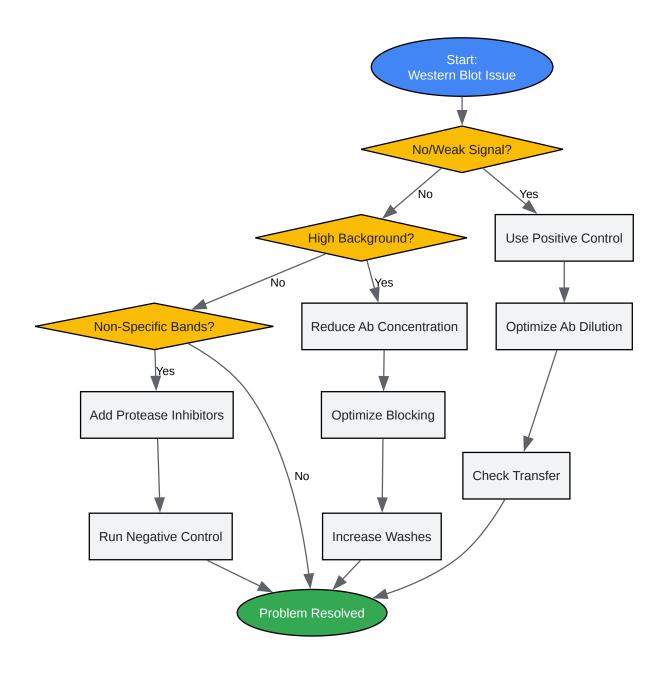
Visualizations



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Caption: A flowchart illustrating the key steps of the Western Blotting protocol for the **SC-52012** antibody.





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Caption: A logical diagram for troubleshooting common Western Blotting issues with the **SC-52012** antibody.

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